molecular formula C21H19FN2O4 B2703387 ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-18-7

ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2703387
CAS No.: 886952-18-7
M. Wt: 382.391
InChI Key: GPRMZWLUOLMHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-methylphenyl group at position 1, a (2-fluorophenyl)methoxy group at position 4, and an ethoxycarbonyl moiety at position 2. The presence of fluorine and methyl substituents may enhance its lipophilicity and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-9-5-6-10-16(15)22)12-19(25)24(23-20)17-11-7-4-8-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRMZWLUOLMHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with variations in substituents, core structure, and pharmacological profiles. Key compounds include:

Ethyl Pyridazine Carboxylate Derivatives

Compound Name (ID) Substituents (Positions) Yield (%) Melting Point (°C) Key Observations
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Cl-phenyl (1), CN (5), Me (4) 63 109–110 Moderate yield; chloro-substituent may enhance receptor binding via halogen interactions.
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-OH-phenyl (1), CN (5), Me (4) 95 220–223 High yield and elevated melting point due to phenolic hydroxyl group, which may improve crystallinity but reduce membrane permeability.
Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate () 2-Me-phenyl (1), OMe (4) N/A N/A Structural analog with methoxy instead of (2-fluorophenyl)methoxy; methoxy groups are electron-donating, potentially reducing metabolic oxidation compared to fluoro analogs.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-CF3-phenyl (1), CF3 (4) N/A N/A Dual trifluoromethyl groups increase electronegativity and steric bulk, likely enhancing target selectivity but reducing solubility.

Pharmacological Analogues

  • Compound D (N-(3-((4-(4-((3,4-difluorobenzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) : A triazine-based sodium channel inhibitor with a difluorobenzyloxy group. Unlike the pyridazine core, triazine derivatives exhibit distinct electronic properties but share fluorine-driven bioactivity.
  • Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate : Substitution at the 4-fluorophenyl position (vs.

Structural and Functional Analysis

Substituent Effects

  • Fluorine vs. Methoxy : The (2-fluorophenyl)methoxy group in the target compound introduces both electron-withdrawing (fluorine) and steric effects, which may enhance binding to hydrophobic pockets in target proteins compared to simpler methoxy or hydroxyl groups .
  • 2-Methylphenyl vs.

Spectroscopic and Physical Properties

  • Melting Points: Analogs with polar substituents (e.g., 12d with a hydroxyl group) exhibit higher melting points (>200°C), whereas nonpolar derivatives (e.g., 12b with chloro) melt below 110°C . The target compound’s melting point is unreported but expected to fall within this range.
  • Mass Spectrometry : All analogs in show M+H⁺ peaks in MS, confirming molecular weights. The target compound’s MS would similarly validate its structure.

Research Implications

The fluorinated and methyl-substituted pyridazine core positions this compound as a candidate for further pharmacological studies, particularly in pain management (via sodium channel modulation) or as an adenosine receptor antagonist. Its structural uniqueness compared to triazine-based inhibitors (e.g., Compound D ) and trifluoromethyl analogs highlights the need for targeted in vitro assays to evaluate potency and selectivity.

Biological Activity

Chemical Structure and Properties

Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be structurally represented as follows:

  • Molecular Formula : C20_{20}H20_{20}F1_{1}N2_{2}O4_{4}
  • Molecular Weight : 364.39 g/mol

The compound features a dihydropyridazine core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dihydropyridazine derivatives. For instance, some derivatives have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50_{50} values for these activities were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition, suggesting that it may serve as a lead compound for developing new therapeutics targeting these enzymes .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various dihydropyridazine derivatives, it was found that those with electron-withdrawing groups at specific positions exhibited enhanced activity against bacterial strains. The study concluded that the presence of a fluorine atom significantly increased the antimicrobial efficacy of the derivatives tested .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer effects of structurally similar compounds demonstrated their ability to inhibit tumor growth in in vivo models. The study utilized a range of assays to measure cell viability and apoptosis rates, confirming that these compounds could effectively reduce tumor size in treated subjects compared to control groups .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents on the dihydropyridazine ring significantly affect biological activity. For example:

Substituent PositionType of SubstituentEffect on Activity
2FluorineIncreased potency against bacteria
1MethylEnhanced anticancer properties
6MethoxyImproved enzyme inhibition

These findings suggest that careful modification of substituents can optimize the biological profile of such compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.